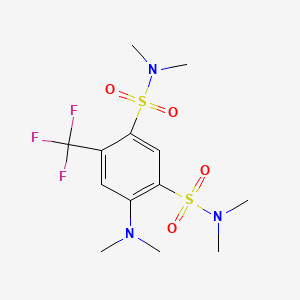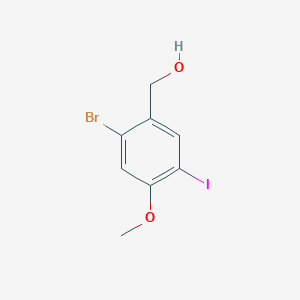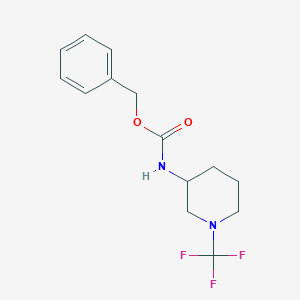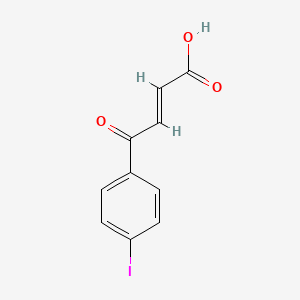
2,3-Dihydroxypropyl (Z)-nonadec-10-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxypropyl (Z)-nonadec-10-enoate is an organic compound that belongs to the class of fatty acid esters It is characterized by a long hydrocarbon chain with a double bond in the Z-configuration and a dihydroxypropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl (Z)-nonadec-10-enoate typically involves the esterification of nonadec-10-enoic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production.
化学反应分析
Types of Reactions
2,3-Dihydroxypropyl (Z)-nonadec-10-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups in the dihydroxypropyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Substitution: Nucleophiles such as alkyl halides or tosylates can be used for substitution reactions at the hydroxyl groups.
Major Products Formed
Oxidation: Epoxides or diols depending on the oxidizing agent used.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,3-Dihydroxypropyl (Z)-nonadec-10-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic nature.
作用机制
The mechanism of action of 2,3-Dihydroxypropyl (Z)-nonadec-10-enoate involves its interaction with various molecular targets and pathways. The dihydroxypropyl group can form hydrogen bonds with biological molecules, while the hydrophobic hydrocarbon chain can interact with lipid membranes. These interactions can influence the compound’s biological activity and its ability to penetrate cell membranes.
相似化合物的比较
Similar Compounds
9-Octadecenoic acid (Z)-, 2,3-dihydroxypropyl ester: Similar structure with an 18-carbon chain.
9,12-Octadecadienoic acid (Z,Z)-, 2,3-dihydroxypropyl ester: Contains two double bonds in the hydrocarbon chain.
2,3-Dihydroxypropyl (Z)-octadec-9-enoate: Similar structure with an 18-carbon chain and a double bond at the 9th position.
Uniqueness
2,3-Dihydroxypropyl (Z)-nonadec-10-enoate is unique due to its specific chain length and the position of the double bond, which can influence its physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C22H42O4 |
|---|---|
分子量 |
370.6 g/mol |
IUPAC 名称 |
2,3-dihydroxypropyl (Z)-nonadec-10-enoate |
InChI |
InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)26-20-21(24)19-23/h9-10,21,23-24H,2-8,11-20H2,1H3/b10-9- |
InChI 键 |
JRAVTUALWPSLAW-KTKRTIGZSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCCC(=O)OCC(CO)O |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCC(=O)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl (R)-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12835426.png)
![3-Bromo-4'-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone](/img/structure/B12835431.png)

![4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran](/img/structure/B12835448.png)

![tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12835455.png)
![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol](/img/structure/B12835457.png)

![4-((6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)oxy)phenol](/img/structure/B12835466.png)


![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-6-Benzothiazolesulfonyl chloride](/img/structure/B12835494.png)

